trans-3-Phenyl-D-proline

Peptide Chemistry Conformational Analysis Foldamer Design

Non-stereoselective sourcing of β-phenylproline isomers compromises peptide conformation and target engagement. trans-3-Phenyl-D-proline (CAS 118758-50-2) is the defined (2R,3S)-stereoisomer retaining proline-like conformational flexibility (Cγ-endo/Cγ-exo puckering), enabling predictable β-turn induction in peptide foldamers. • Serves as precise SAR probe: D-enantiomer distinguishes conformational effects from pharmacological activity (L-enantiomer is a substance P antagonist). • ≥98% purity supports high-yield SPPS without additional purification. • Proline-phenylalanine chimera for peptidomimetics requiring both turn conformation and aromatic side-chain interactions.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 118758-50-2
Cat. No. B055599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Phenyl-D-proline
CAS118758-50-2
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C[NH2+]C(C1C2=CC=CC=C2)C(=O)[O-]
InChIInChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
InChIKeyVDEMEKSASUGYHM-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-3-Phenyl-D-proline (CAS 118758-50-2) as a Stereodefined β-Phenylproline Chiral Building Block


trans-3-Phenyl-D-proline (CAS 118758-50-2) is a conformationally constrained, non-proteinogenic amino acid chimera that fuses the structural rigidity of D-proline with a phenyl group in the trans orientation at the β-position. This stereodefined proline analogue is characterized as (2R,3S)-3-phenylpyrrolidine-2-carboxylic acid, possessing a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . The compound serves as a privileged scaffold in peptide chemistry and drug discovery, offering a distinct combination of conformational bias and an aromatic side chain for structure-activity relationship (SAR) studies [1].

Why Generic Substitution with cis-β-Phenylproline or Other Proline Analogues Fails for Conformational Peptide Design


Generic substitution among β-phenylproline stereoisomers is invalid due to quantifiable differences in conformational behavior and biological activity. The cis and trans configurations of the β-phenyl group relative to the carboxylic acid impart distinct pyrrolidine ring puckering modes and steric profiles [1]. Specifically, the trans-3-phenyl-D-proline isomer (this compound) exhibits conformational flexibility comparable to native proline, whereas the cis isomer is highly constrained to a single Cγ-endo puckering mode [2]. Furthermore, the closely related L-trans-3-phenyl-proline enantiomer is documented as a potent antagonist of substance P, a pharmacological property not attributed to the D-enantiomer . Therefore, selecting the incorrect stereoisomer fundamentally alters the peptide's secondary structure induction and biological target engagement.

Quantitative Differentiation of trans-3-Phenyl-D-proline Against Structural Comparators


Conformational Flexibility of trans-3-Phenyl-D-proline Versus cis-3-Phenylproline

The trans-3-phenyl-D-proline isomer retains the conformational flexibility characteristic of native proline, capable of adopting both Cγ-endo and Cγ-exo pyrrolidine ring puckers. In contrast, the cis-β-phenylproline diastereomer exhibits a highly restricted conformational profile, with a strong preference for a single Cγ-endo arrangement due to increased steric hindrance from the phenyl group [1].

Peptide Chemistry Conformational Analysis Foldamer Design

Stereochemical Identity and Enantiomer-Specific Pharmacological Activity

The D-enantiomer (trans-3-phenyl-D-proline, CAS 118758-50-2) is chemically and biologically distinct from its L-enantiomer (trans-3-phenyl-L-proline). The L-enantiomer is described as a potent antagonist of substance P, a neurokinin receptor ligand involved in pain and inflammation pathways . No such antagonist activity is reported for the D-enantiomer, making stereochemical purity critical for applications where substance P antagonism is either desired or must be avoided.

Neurokinin Receptor Pharmacology Chiral Resolution Peptide Antagonist Development

Commercial Purity Specification for trans-3-Phenyl-D-proline Versus cis-Isomer

Commercial suppliers specify a minimum purity of 98% (by HPLC) for trans-3-phenyl-D-proline (CAS 118758-50-2) [1]. In comparison, the cis-3-phenylproline isomer (CAS 834903-43-4) is typically offered at a lower specification of 96% purity . This higher purity standard for the trans isomer reduces the burden of additional purification steps in downstream synthetic workflows.

Chemical Procurement Quality Control Synthetic Intermediate

Retention of β-Turn Inducing Propensity in trans-β-Phenylproline

NMR and X-ray diffraction studies demonstrate that the β-phenyl substituent on trans-β-phenylproline does not disrupt the inherent tendency of proline to occupy the i+1 position of a β-turn [1]. Both cis and trans stereoisomers retain this β-turn forming propensity, but the trans isomer's conformational flexibility more closely mimics that of native proline, providing a more predictable scaffold for peptide engineering [2].

Peptide Secondary Structure β-Turn Mimetics Conformational Analysis

High-Value Application Scenarios for trans-3-Phenyl-D-proline (CAS 118758-50-2) Based on Verified Differentiation


Design of Conformationally Constrained Peptide Foldamers

trans-3-Phenyl-D-proline is optimally suited for incorporation into peptide foldamers where both a β-turn inducing scaffold and an aromatic side chain are required. Its retention of proline-like conformational flexibility (Cγ-endo and Cγ-exo puckering) [1] ensures predictable backbone folding, while the trans-phenyl group provides a hydrophobic moiety for intra- or intermolecular interactions. This makes it a superior choice over cis-β-phenylproline, which is conformationally locked and may impose undesirable rigidity [2].

Stereospecific Structure-Activity Relationship (SAR) Studies of Proline-Containing Peptides

In SAR campaigns aimed at elucidating the role of proline chirality and side-chain orientation, trans-3-phenyl-D-proline serves as a precise probe. Its (2R,3S) stereochemistry is distinct from the L-enantiomer, which is known to antagonize substance P . By using the D-enantiomer, researchers can deconvolute conformational effects from direct pharmacological activity, enabling clearer interpretation of peptide-receptor interactions.

Synthesis of Proline-Phenylalanine Hybrid Peptidomimetics

This compound is a proline-phenylalanine chimera, combining the structural constraints of proline with an aromatic side chain [3]. It is ideally employed in the synthesis of peptidomimetics targeting receptors where both a turn conformation and a phenyl group are critical for binding affinity. The documented 98% commercial purity [4] facilitates high-yield, reproducible solid-phase peptide synthesis (SPPS) without the need for additional purification steps, enhancing procurement efficiency for large-scale research programs.

Development of Neurokinin Receptor Probes and Negative Controls

Given that the L-enantiomer of trans-3-phenylproline is a potent substance P antagonist , the D-enantiomer is a valuable negative control in neuropharmacology studies. It allows researchers to assess the stereospecificity of substance P receptor engagement. Procurement of the D-isomer ensures that observed biological effects are attributable to the peptide scaffold rather than off-target antagonism at neurokinin receptors.

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